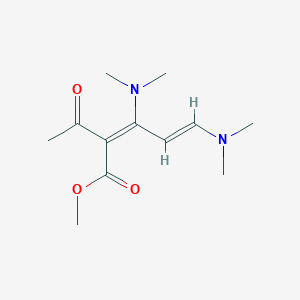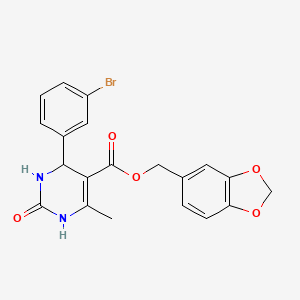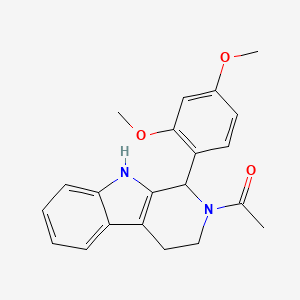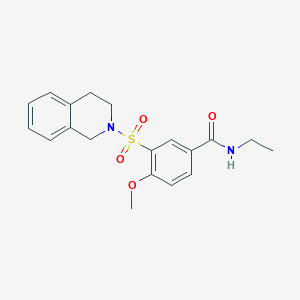![molecular formula C20H16ClNO4 B4994808 ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate inhibits JAK3 by binding to its ATP-binding site, thus preventing the phosphorylation of JAK3 and downstream signaling events. This leads to the inhibition of cytokine-mediated signal transduction and the suppression of immune responses. This compound has been shown to be highly selective for JAK3, with minimal inhibition of other JAK family members, such as JAK1, JAK2, and TYK2.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis, this compound has been shown to reduce inflammation, joint damage, and skin lesions. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, improving physical function, and reducing radiographic progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate has several advantages as a research tool. It is a highly selective inhibitor of JAK3, which allows for the specific targeting of JAK3-mediated signaling pathways. This compound has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. This compound may also have potential toxicity concerns, as JAK3 is involved in several physiological processes, such as hematopoiesis and immune function.
Direcciones Futuras
Ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate has several potential future directions for research. One area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity concerns. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. This compound may also have potential applications in combination therapies with other immunomodulatory agents. Overall, this compound has shown promise as a research tool and a potential therapeutic agent for autoimmune diseases, and further research is warranted to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate has been reported in several publications. One of the most common methods involves the reaction of 4-chloroaniline with 2-furoic acid to obtain 4-(5-furyl)aniline, which is then reacted with 4-nitrobenzoyl chloride to give 4-(5-{[(4-nitrophenyl)amino]carbonyl}-2-furyl)aniline. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with ethyl 4-bromobenzoate to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune system by inhibiting JAK3, a key enzyme involved in the signaling pathways of several cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases by activating T and B cells and promoting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 4-[5-[(4-chlorophenyl)carbamoyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-2-25-20(24)14-5-3-13(4-6-14)17-11-12-18(26-17)19(23)22-16-9-7-15(21)8-10-16/h3-12H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSJJUTGQKCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)


![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)



![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)

![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)